2-Propynyl 3-pyrrolidinyl ether hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 161.63 g/mol. This compound appears as a white crystalline solid and is characterized by its high solubility in water and other polar solvents, making it suitable for various biochemical applications . The structure features a propynyl group attached to a pyrrolidine ring, contributing to its unique properties and potential functionalities.
These reactions are essential for modifying the compound for specific applications in research and industry.
Research indicates that 2-Propynyl 3-pyrrolidinyl ether hydrochloride exhibits significant biological activity, particularly in proteomics. It has been noted for its potential role in modulating biological pathways due to its interaction with various proteins and enzymes. Specific studies have shown that this compound can influence cellular processes, although detailed mechanisms of action remain to be fully elucidated .
The synthesis of 2-Propynyl 3-pyrrolidinyl ether hydrochloride generally involves the following steps:
These methods are adaptable depending on available starting materials and desired purity levels .
2-Propynyl 3-pyrrolidinyl ether hydrochloride finds applications primarily in:
Its versatility makes it valuable in both academic research and industrial applications .
Interaction studies involving 2-Propynyl 3-pyrrolidinyl ether hydrochloride have focused on its binding affinity with various proteins. Preliminary results suggest that this compound may interact with specific receptors or enzymes, influencing their activity. Such interactions are critical for understanding its potential therapeutic applications and mechanisms of action within biological systems .
Several compounds share structural similarities with 2-Propynyl 3-pyrrolidinyl ether hydrochloride, including:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| 2-Iodophenyl 3-pyrrolidinyl ether hydrochloride | 325.57 g/mol | Contains iodine; potential for different reactivity patterns | |
| 2-Naphthyl 3-pyrrolidinyl ether hydrochloride | 249.74 g/mol | Larger aromatic system; different pharmacological properties | |
| 2-(1-Pyrrolidinyl)propyl ether | 181.26 g/mol | Lacks halogen; different solubility characteristics |
Uniqueness: The presence of the propynyl group distinguishes this compound from others, particularly regarding its reactivity and potential biological effects. Its smaller size compared to naphthyl derivatives may also contribute to different pharmacokinetic properties.
2-Propynyl 3-pyrrolidinyl ether hydrochloride possesses the molecular formula C₇H₁₂ClNO with a molecular weight of 161.63 grams per mole [1] [2] [3]. The compound represents a heterocyclic ether derivative containing seven carbon atoms, twelve hydrogen atoms, one nitrogen atom, one oxygen atom, and one chlorine atom derived from the hydrochloride salt formation [1] [4]. The molecular composition reflects the presence of multiple functional groups including a five-membered pyrrolidine ring, an ether linkage, and a terminal alkyne functionality [5] [4].
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂ClNO |
| Molecular Weight | 161.63 g/mol |
| Exact Mass | 161.63 g/mol |
| Elemental Composition | C: 52.01%, H: 7.48%, Cl: 21.93%, N: 8.66%, O: 9.89% |
The structural framework consists of a pyrrolidine core linked through an ether bond to a propynyl substituent, with the entire molecule existing as a hydrochloride salt [1] [2]. This particular arrangement of atoms creates a unique chemical entity with distinct physical and chemical properties that distinguish it from other pyrrolidine derivatives [6] [7].
The compound is registered under Chemical Abstracts Service number 1185301-73-8, providing a unique identifier for this specific molecular structure [1] [2] [4]. The MDL number MFCD09997066 serves as an additional registry identifier used in chemical databases and literature [1] [2] [8]. These registry numbers facilitate accurate identification and retrieval of information about 2-propynyl 3-pyrrolidinyl ether hydrochloride in scientific databases and commercial suppliers [1] [3].
The International Union of Pure and Applied Chemistry name for this compound is 3-(prop-2-yn-1-yloxy)pyrrolidine hydrochloride, which systematically describes the structural connectivity and salt form [4]. The compound's registration in major chemical databases ensures standardized nomenclature and facilitates research applications across various scientific disciplines [1] [2].
The pyrrolidine ring system forms the central structural motif of 2-propynyl 3-pyrrolidinyl ether hydrochloride, consisting of a five-membered saturated heterocycle containing four carbon atoms and one nitrogen atom [6] [7] [9]. This cyclic secondary amine structure exhibits characteristic conformational flexibility due to the absence of double bonds within the ring framework [6] [7]. The pyrrolidine core adopts envelope conformations where one carbon atom is displaced from the plane formed by the other four ring atoms [10] [11] [12].
The nitrogen atom in the pyrrolidine ring maintains sp³ hybridization with tetrahedral geometry, contributing to the overall three-dimensional structure of the molecule [6] [7]. The five-membered ring system undergoes pseudorotational motion, allowing interconversion between different envelope conformations [10] [12] [13]. This conformational mobility influences the compound's chemical reactivity and potential biological activity [6] [7] [14].
| Structural Feature | Description |
|---|---|
| Ring Size | Five-membered |
| Heteroatom | Nitrogen |
| Hybridization | sp³ |
| Conformation | Envelope/Twist |
| Bond Angles | Approximately 109° |
The propynyl group represents a terminal alkyne functionality characterized by a carbon-carbon triple bond at the 2-position of the propyl chain [15] [16] [17]. This functional group contributes significant structural rigidity to the molecule due to the linear geometry imposed by the sp hybridization of the acetylenic carbons [15] [17] [18]. The terminal alkyne exhibits characteristic chemical properties including mild acidity with a pKa value around 25, making it susceptible to deprotonation under basic conditions [17] [18].
The propynyl functionality provides opportunities for various chemical transformations including alkylation reactions, cycloaddition processes, and coupling reactions that are characteristic of terminal alkynes [17] [18]. The linear geometry of the carbon-carbon triple bond creates a rigid structural element that influences the overall molecular conformation and potential intermolecular interactions [15] [16].
The ether linkage connecting the pyrrolidine ring to the propynyl group exhibits characteristic C-O-C bond geometry with an oxygen atom displaying sp³ hybridization [19]. The C-O-C bond angle approximates 109.5 degrees, reflecting the tetrahedral geometry around the oxygen center [19] [20]. This ether functionality demonstrates relatively low reactivity compared to other functional groups within the molecule, providing stability under neutral and basic conditions [19].
The ether oxygen atom possesses two lone pairs of electrons that can participate in hydrogen bonding interactions and coordinate with metal centers [19]. The ether linkage allows for conformational flexibility around the C-O bonds, contributing to the overall molecular dynamics and potential for adopting different spatial arrangements [19] [20].
The hydrochloride salt formation occurs through protonation of the basic nitrogen atom in the pyrrolidine ring, resulting in a quaternary ammonium center balanced by a chloride anion [21] [22]. This salt formation significantly enhances the compound's water solubility compared to the free base form, making it more suitable for aqueous applications [21] [22]. The ionic nature of the hydrochloride salt contributes to improved crystallinity and stability during storage [21] [22].
The protonated nitrogen atom adopts a tetrahedral geometry with the additional hydrogen atom, creating a positively charged center that interacts electrostatically with the chloride counterion [21] [22]. This salt formation can be reversed under basic conditions, regenerating the neutral amine form of the compound [22].
The 3-position of the pyrrolidine ring represents a chiral center due to the presence of four different substituents: the ether oxygen, two ring carbons, and a hydrogen atom [7] [23]. This stereogenic center gives rise to two possible enantiomers (R and S configurations) of 2-propynyl 3-pyrrolidinyl ether hydrochloride [7] [23]. The absolute configuration at this position significantly influences the compound's three-dimensional structure and potential biological activity [7] [23].
Research on related pyrrolidine derivatives has demonstrated that stereochemical configuration at the 3-position can dramatically affect receptor binding affinity and pharmacological properties [23]. The S and R enantiomers may exhibit different potencies in biological assays, with the magnitude of stereoselectivity dependent on the specific molecular target [23].
The pyrrolidine ring system exhibits conformational flexibility through pseudorotational motion, allowing interconversion between envelope and twist conformations [10] [12] [13]. The predominant conformations include C4-endo and C4-exo envelope forms, where the fourth carbon atom is displaced above or below the plane formed by the other ring atoms [10] [11] [13]. The relative stability of these conformations depends on substituent effects and intramolecular interactions [10] [11].
| Conformational Parameter | Value |
|---|---|
| Ring Pucker Amplitude | Variable |
| Pseudorotation Phase | 0° to 360° |
| Preferred Conformations | C4-endo, C4-exo |
| Interconversion Barrier | Low (< 5 kcal/mol) |
The ether linkage provides additional conformational flexibility through rotation around the C-O bonds, allowing the propynyl group to adopt various orientations relative to the pyrrolidine ring [19] [20]. The linear geometry of the terminal alkyne restricts rotation around the C≡C bond but permits free rotation around the adjacent C-C single bonds [15] [17]. These conformational considerations are crucial for understanding the compound's molecular recognition properties and potential interactions with biological targets [10] [12] [24].
The physical state of 2-Propynyl 3-pyrrolidinyl ether hydrochloride has not been extensively documented in the available literature. However, based on the structural characteristics and the presence of the hydrochloride salt form, the compound is expected to exist as a crystalline solid at room temperature [1] [2]. The compound is classified with an irritant hazard symbol, indicating potential for causing skin and eye irritation upon contact [2] [3].
The organoleptic properties, including color, odor, and taste, have not been specifically reported in the scientific literature for this compound. Given its structural similarity to other pyrrolidine-containing compounds and the presence of the hydrochloride salt, it is likely to be a white to off-white crystalline powder, though this remains unconfirmed without direct experimental observation.
2-Propynyl 3-pyrrolidinyl ether hydrochloride has a confirmed molecular weight of 161.63 grams per mole [1] [4]. The molecular formula is established as C₇H₁₂ClNO, which accounts for seven carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom [1] [4].
The exact mass calculations based on isotopic compositions would yield a monoisotopic mass slightly different from the average molecular weight due to the natural abundance of carbon-13 and other isotopes. The compound has a CAS Registry Number of 1185301-73-8, which serves as its unique chemical identifier [1] [2].
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₂ClNO | [1] [4] |
| Molecular Weight | 161.63 g/mol | [1] [4] |
| CAS Number | 1185301-73-8 | [1] [2] |
| MDL Number | MFCD09997066 | [2] [3] |
The melting point and boiling point of 2-Propynyl 3-pyrrolidinyl ether hydrochloride have not been reported in the available scientific literature. This represents a significant gap in the thermal characterization of this compound. The absence of these fundamental thermal properties limits the understanding of the compound's behavior under various temperature conditions and processing requirements.
The thermal stability of 2-Propynyl 3-pyrrolidinyl ether hydrochloride appears to be adequate under standard storage conditions. The compound is reported to be stable under recommended temperatures and pressures [5]. However, detailed thermal stability studies, including decomposition temperature determinations and thermal gravimetric analysis data, are not available in the current literature.
The compound should be protected from extreme temperatures and stored away from sources of heat to maintain its chemical integrity [5]. The presence of the alkyne functional group (propynyl) may contribute to some thermal sensitivity, as triple bonds can participate in various thermal reactions at elevated temperatures.
2-Propynyl 3-pyrrolidinyl ether hydrochloride demonstrates high solubility in water [2]. This enhanced aqueous solubility is primarily attributed to the presence of the hydrochloride salt form, which significantly increases water solubility compared to the corresponding free base. The ionic nature of the hydrochloride salt facilitates dissolution in polar solvents through ion-dipole interactions.
The high water solubility makes this compound suitable for applications requiring aqueous formulations and may influence its bioavailability profile in biological systems. Quantitative solubility data, including specific solubility values at different temperatures and pH conditions, have not been reported in the available literature.
The compound exhibits solubility in alcohol and ether solvents [2]. This solubility pattern is consistent with the molecular structure, which contains both polar (pyrrolidine nitrogen, ether oxygen) and nonpolar (alkyne, alkyl chains) regions. The dual solubility characteristics in both aqueous and organic media suggest amphiphilic properties.
| Solvent Type | Solubility | Reference |
|---|---|---|
| Water | High solubility | [2] |
| Alcohol | Soluble | [2] |
| Ether | Soluble | [2] |
The solubility in organic solvents facilitates its use in organic synthesis procedures and extraction processes. However, specific solubility values and temperature dependencies for various organic solvents remain unreported.
Specific nuclear magnetic resonance data for 2-Propynyl 3-pyrrolidinyl ether hydrochloride are not available in the current literature. However, based on structural analysis and comparison with similar compounds, characteristic NMR signals would be expected in the following regions:
In ¹H NMR spectroscopy, protons on the carbon adjacent to the ether oxygen would be expected to appear in the downfield region between 3.4 and 4.5 ppm [7]. The alkyne proton would appear as a characteristic singlet around 2.0-2.5 ppm. The pyrrolidine ring protons would contribute multiple signals in the 1.8-3.0 ppm region.
The ¹³C NMR spectrum would show the alkyne carbons at characteristic positions, with the terminal alkyne carbon appearing around 80-85 ppm and the internal alkyne carbon around 70-75 ppm. The ether carbon would appear in the 50-80 ppm range typical for carbons attached to oxygen [7].
Infrared spectroscopic data for 2-Propynyl 3-pyrrolidinyl ether hydrochloride have not been specifically reported. Based on functional group analysis, the compound would be expected to show characteristic absorption bands as follows:
The C≡C triple bond stretch would appear around 2100-2200 cm⁻¹, which is characteristic for terminal alkynes. The C-O ether stretch would be observed in the range of 1050-1150 cm⁻¹ [7] [8]. The N-H stretching from the protonated pyrrolidine nitrogen (in the hydrochloride salt form) would contribute broad absorption in the 2500-3000 cm⁻¹ region.
Additional characteristic bands would include C-H stretching vibrations in the 2800-3000 cm⁻¹ region and various C-H bending and stretching modes throughout the fingerprint region below 1500 cm⁻¹ [8].
Mass spectrometric data for 2-Propynyl 3-pyrrolidinyl ether hydrochloride are not available in the reviewed literature. The molecular ion peak would be expected at m/z 161 (corresponding to the molecular weight minus the chloride ion), representing the protonated molecular ion [M-Cl]⁺.
Characteristic fragmentation patterns would likely include loss of the propynyl group (C₃H₃, mass 39), giving a fragment at m/z 122. The pyrrolidine ring could undergo various fragmentations, potentially producing fragments corresponding to ring opening and subsequent rearrangements. The base peak would depend on the most stable fragmentation pathway under the ionization conditions employed.
Ultraviolet-visible spectroscopic data for 2-Propynyl 3-pyrrolidinyl ether hydrochloride have not been reported in the literature. Based on the molecular structure, the compound would be expected to show minimal absorption in the UV-visible region above 200 nm [9] [10].
Ethers typically do not exhibit significant UV absorption above 160 nm due to the absence of extended conjugation [11] [9]. The alkyne functionality might contribute some weak absorption, but this would likely occur in the far-UV region below 200 nm. The pyrrolidine nitrogen, being part of a saturated heterocycle, would not be expected to contribute significant chromophoric properties.